molecular formula C21H34O B1620085 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene CAS No. 84360-93-0

1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene

Cat. No. B1620085
CAS RN: 84360-93-0
M. Wt: 302.5 g/mol
InChI Key: LFGDFCLIVISJSO-UHFFFAOYSA-N
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Description

“1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” is a chemical compound with the molecular formula C21H34O . It has a molecular weight of 302.49 . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” were not found, it’s likely that it involves electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This process typically involves two steps: first, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” consists of a benzene ring substituted with an ethoxy group and a pentylcyclohexyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Liquid Crystal Research

  • A Density Functional Theory (DFT) based study highlighted the effect of an electric field on the molecular polarizability of nematic liquid crystal molecules, including derivatives of 1-phenyl-4-{2[(1s,4r)-4-pentylcyclohexyl]ethyl}benzene. This research is significant for understanding the electrical properties of liquid crystals used in display technologies and other applications (Upadhyay et al., 2020).

Supramolecular Networks

  • The formation of supramolecular liquid-crystalline networks through self-assembly was demonstrated using multifunctional hydrogen-bonding molecules, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene. This research contributes to the development of novel materials with potential applications in nanotechnology and materials science (Kihara et al., 1996).

Organic Chemistry and Synthesis

  • Research in organic chemistry has explored the synthesis and transformation of compounds related to 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene. These studies are essential for developing new synthetic pathways and understanding the chemical behavior of similar compounds (Zhuo et al., 1995).

Photoreactivity Studies

  • The study of the reactivity of hydroxy- and methoxy-substituted compounds, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, under different conditions has been a subject of interest in photoreactivity research. These studies contribute to the understanding of photochemical processes in organic compounds (Arumugam & Popik, 2010).

Thermochemical Conversion Studies

  • The thermochemical conversion of simple lignin model compounds, including derivatives of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, has been investigated. This research is significant for developing processes for producing liquid fuels from biomass (Alén, 1991).

Synthesis of Polymerizable Compounds

  • The synthesis of polymerizable compounds like 1-Ethoxyvinylbenzocyclobutene, a derivative of 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene, has been explored. This research contributes to the development of new materials with potential applications in polymer science (Pugh et al., 2013).

Safety and Hazards

The safety data sheet for “1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene” indicates that it may be harmful if swallowed . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O/c1-3-5-6-7-18-8-10-19(11-9-18)12-13-20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGDFCLIVISJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CCC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342844
Record name 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84360-93-0
Record name 1-Ethoxy-4-[2-(4-pentylcyclohexyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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